Cas no 1806407-26-0 (1-(2-Bromo-4-cyanophenyl)-2-chloropropan-1-one)

1-(2-Bromo-4-cyanophenyl)-2-chloropropan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Bromo-4-cyanophenyl)-2-chloropropan-1-one
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- Inchi: 1S/C10H7BrClNO/c1-6(12)10(14)8-3-2-7(5-13)4-9(8)11/h2-4,6H,1H3
- InChI Key: IUIWIVZPRPAMSS-UHFFFAOYSA-N
- SMILES: BrC1C=C(C#N)C=CC=1C(C(C)Cl)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 273
- XLogP3: 3
- Topological Polar Surface Area: 40.9
1-(2-Bromo-4-cyanophenyl)-2-chloropropan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013019736-1g |
1-(2-Bromo-4-cyanophenyl)-2-chloropropan-1-one |
1806407-26-0 | 97% | 1g |
1,445.30 USD | 2021-05-31 | |
Alichem | A013019736-500mg |
1-(2-Bromo-4-cyanophenyl)-2-chloropropan-1-one |
1806407-26-0 | 97% | 500mg |
831.30 USD | 2021-05-31 | |
Alichem | A013019736-250mg |
1-(2-Bromo-4-cyanophenyl)-2-chloropropan-1-one |
1806407-26-0 | 97% | 250mg |
499.20 USD | 2021-05-31 |
1-(2-Bromo-4-cyanophenyl)-2-chloropropan-1-one Related Literature
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Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
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Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
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Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
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Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
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Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
Additional information on 1-(2-Bromo-4-cyanophenyl)-2-chloropropan-1-one
Comprehensive Overview of 1-(2-Bromo-4-cyanophenyl)-2-chloropropan-1-one (CAS No. 1806407-26-0)
1-(2-Bromo-4-cyanophenyl)-2-chloropropan-1-one (CAS No. 1806407-26-0) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research and fine chemical synthesis. This compound, characterized by its unique bromo and cyano functional groups, serves as a versatile intermediate in the development of advanced materials and bioactive molecules. Its molecular structure, featuring a chloropropanone backbone, makes it a valuable building block for constructing complex molecular architectures.
In recent years, the demand for 1-(2-Bromo-4-cyanophenyl)-2-chloropropan-1-one has surged due to its applications in drug discovery and medicinal chemistry. Researchers are particularly interested in its potential to act as a precursor for kinase inhibitors and anticancer agents, aligning with the growing focus on targeted therapies in oncology. The compound's electron-withdrawing groups, such as the cyano and bromo substituents, enhance its reactivity in cross-coupling reactions, a hot topic in modern synthetic chemistry.
The synthesis of 1-(2-Bromo-4-cyanophenyl)-2-chloropropan-1-one involves multi-step organic transformations, often starting from commercially available aryl halides. Optimizing its production process has become a key area of interest for chemists, as evidenced by the increasing number of patents and publications related to efficient synthetic routes for such intermediates. Environmental sustainability is another critical consideration, with many laboratories exploring green chemistry approaches to minimize waste and energy consumption during synthesis.
From an analytical perspective, 1-(2-Bromo-4-cyanophenyl)-2-chloropropan-1-one is typically characterized using advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure the compound meets the stringent quality standards required for pharmaceutical applications. The compound's stability under various conditions is also a subject of ongoing research, particularly for those investigating its suitability for long-term storage and formulation development.
The commercial availability of 1-(2-Bromo-4-cyanophenyl)-2-chloropropan-1-one has expanded significantly, with suppliers offering both small-scale quantities for research purposes and bulk quantities for industrial applications. This accessibility has facilitated its adoption across diverse research areas, including material science and agrochemical development. The compound's unique properties have also sparked interest in its potential for creating novel photovoltaic materials and organic semiconductors, aligning with the global push for renewable energy solutions.
Safety considerations for handling 1-(2-Bromo-4-cyanophenyl)-2-chloropropan-1-one follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment (PPE) and ventilation systems are recommended when working with this material. The compound's MSDS (Material Safety Data Sheet) provides detailed guidance on storage conditions, typically recommending protection from moisture and light to maintain stability.
Looking ahead, the future applications of 1-(2-Bromo-4-cyanophenyl)-2-chloropropan-1-one appear promising, particularly in the development of next-generation pharmaceuticals and functional materials. Its structural features make it an attractive candidate for creating molecular probes in biological research and ligands for catalytic systems. As synthetic methodologies continue to advance, we can expect to see more innovative uses for this versatile compound emerge in both academic and industrial settings.
For researchers seeking alternatives or derivatives of 1-(2-Bromo-4-cyanophenyl)-2-chloropropan-1-one, several structurally related compounds are worth exploring. These include variations with different halogen substitutions or modified ketone functionalities, which may offer distinct reactivity profiles or improved physical properties. The growing database of structure-activity relationships for such compounds continues to provide valuable insights for molecular design across multiple disciplines.
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